molecular formula C13H11ClN2O3S B2530523 Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate CAS No. 324538-40-1

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate

Cat. No.: B2530523
CAS No.: 324538-40-1
M. Wt: 310.75
InChI Key: BKGWEMNJJYQOKK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-chlorobenzamido group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a therapeutic agent .

Biological Activity

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The presence of the chlorobenzamide moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Biological Activities

  • Anticancer Properties
    • This compound has been studied for its anticancer activity. Thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in human leukemia and colon cancer cell lines, with IC50 values indicating potent activity .
  • Induction of Pluripotency
    • A related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, has been identified as a strong inducer of Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells. This suggests that this compound may also have implications in regenerative medicine and stem cell research .
  • Antimicrobial Activity
    • Thiazole derivatives, including those similar to this compound, have demonstrated antimicrobial properties against various pathogens. Studies indicate that modifications to the thiazole structure can enhance antibacterial and antifungal activities .

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis. Research has shown that certain thiazoles can disrupt mitotic spindle formation, causing multipolarity and subsequent cell death .
  • Inhibition of Key Enzymes : Thiazoles often act as enzyme inhibitors in cancer pathways. For instance, they may inhibit mitotic kinesins like HSET (KIFC1), which are essential for centrosome clustering in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeSpecific FindingsReference
AnticancerSignificant cytotoxicity against leukemia cell lines; IC50 values < 20 µM
Induction of PluripotencyStrong Oct3/4 induction observed in stem cells
AntimicrobialEffective against Bacillus subtilis and Aspergillus niger

Case Study: Induction of Pluripotency

In a high-throughput screening study, this compound derivatives were evaluated for their ability to induce Oct3/4 expression in embryonic stem cells. Results indicated that certain derivatives significantly enhanced Oct3/4 levels, suggesting potential applications in stem cell therapy .

Case Study: Anticancer Efficacy

A series of thiazole derivatives were tested against various cancer cell lines. This compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via disruption of the mitochondrial membrane potential .

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWEMNJJYQOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.07 g of o-chlorobenzoyl chloride was added to a solution in which 1.00 g of ethyl 2-amino-1,3-thiazole-4-carboxylate and 0.69 g of pyridine were dissolved in THF, under ice cooling. Then, after the reaction mixture was stirred at room temperature for 1 hr, it was poured into water and extracted with ethyl acetate. The organic layer was washed with an aqueous 2N-hydrochloric acid solution and dried on anhydrous magnesium sulfate. After distilling off the solvent, the crude product obtained was washed with a mixed solvent of hexane and t-butyl methyl ether to obtain 1.52 g of the aimed ethyl 2-(2-chlorobenzoyl)amino-1,3-thiazole-4-carboxylate.
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